Brodimoprim

Intracellular pharmacokinetics Neutrophil accumulation Cellular uptake

Procure Brodimoprim (Ro 10-5970) for research models demanding sustained target engagement against intracellular pathogens. With a 3.5× higher neutrophil accumulation ratio than trimethoprim (C/E 74.43 vs. 20.97) and a markedly prolonged elimination half-life of 32–35 hours, this DHFR inhibitor supports once-daily dosing regimens that reduce animal handling variability[reference:0][reference:1]. Its superior suppression of bacterial adhesion at sub-inhibitory concentrations (1/32 MIC) further distinguishes it for anti-virulence and biofilm investigations where standard trimethoprim introduces critical confounding variables[reference:2].

Molecular Formula C13H15BrN4O2
Molecular Weight 339.19 g/mol
CAS No. 56518-41-3
Cat. No. B1667867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrodimoprim
CAS56518-41-3
Synonyms2,4-diamino-5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine
brodimoprim
Ro 10-5970
Ro-10-5970
Molecular FormulaC13H15BrN4O2
Molecular Weight339.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N
InChIInChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
InChIKeyBFCRRLMMHNLSCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brodimoprim (CAS 56518-41-3): What Procurement Specialists Need to Know Before Sourcing This DHFR Inhibitor


Brodimoprim (Ro 10-5970) is a synthetic antibacterial agent belonging to the diaminopyrimidine class. It functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme essential for folate biosynthesis and bacterial DNA synthesis [1]. Structurally, Brodimoprim is a trimethoprim (TMP) analogue wherein the 4-methoxy group on the benzyl ring is replaced with a bromine atom [2]. This specific modification confers distinct pharmacokinetic properties and pharmacodynamic effects that differentiate it from the prototypical class member, trimethoprim. While sharing the same DHFR inhibitory mechanism and broad antibacterial spectrum as TMP, Brodimoprim exhibits quantifiable differences in elimination half-life, cellular accumulation, and effects on bacterial virulence factors at sub-inhibitory concentrations. These differences are not merely incremental but may inform specific research applications or procurement decisions where in vivo persistence, intracellular pathogen targeting, or anti-virulence properties are prioritized.

Why Brodimoprim Cannot Be Automatically Substituted with Trimethoprim in Specialized Research or Procurement


Although Brodimoprim and trimethoprim (TMP) are both diaminopyrimidine DHFR inhibitors with largely overlapping antibacterial spectra in vitro, generic substitution is not scientifically justified for research or specialized procurement due to key quantitative differences in their physicochemical properties, pharmacokinetic profiles, and non-lethal bacterial effects. While the in vitro MICs of Brodimoprim and TMP against many common pathogens show no significant difference [1], this parity at the primary pharmacodynamic endpoint obscures distinct secondary attributes. Specifically, Brodimoprim demonstrates a threefold higher liposolubility compared to TMP, leading to substantially greater accumulation within human neutrophils [2]. Furthermore, Brodimoprim exhibits a markedly prolonged elimination half-life (approximately 32–35 hours) compared to TMP (~8–10 hours), enabling once-daily or even every-other-day dosing regimens [3]. Critically, at sub-inhibitory concentrations, Brodimoprim more potently suppresses bacterial adhesion—a key virulence trait—than TMP [4]. Therefore, for research models requiring extended drug exposure, investigation of intracellular antibacterial activity, or study of anti-virulence pharmacology, substituting Brodimoprim with generic TMP would introduce confounding variables and may not recapitulate the intended experimental outcomes.

Quantitative Differentiation of Brodimoprim: A Head-to-Head Evidence Guide for Scientific Procurement


Intracellular Accumulation in Human Neutrophils: Brodimoprim vs. Trimethoprim

Brodimoprim demonstrates significantly higher intracellular accumulation in human polymorphonuclear neutrophils (PMNs) compared to trimethoprim. After 30 minutes of incubation with 7.5 µg/mL of each drug, the intracellular-to-extracellular concentration ratio (C/E) for Brodimoprim was 74.43 ± 12.35, whereas the C/E for trimethoprim was only 20.97 ± 6.61 [1]. This approximately 3.5-fold higher accumulation is directly attributed to the threefold greater liposolubility of Brodimoprim relative to TMP, suggesting a passive transmembrane diffusion mechanism [1].

Intracellular pharmacokinetics Neutrophil accumulation Cellular uptake

Sub-MIC Inhibition of E. coli Adhesion: Brodimoprim Exhibits Superior Anti-Virulence Activity Over Trimethoprim

At sub-minimal inhibitory concentrations (sub-MICs), Brodimoprim significantly reduces Escherichia coli adhesion to human buccal epithelial cells to a greater extent than trimethoprim. Brodimoprim at concentrations as low as 1/32 MIC (0.03 µg/mL) significantly inhibited E. coli adhesion, and this inhibitory effect was statistically significantly higher than the corresponding pattern observed for trimethoprim at equivalent sub-MIC fractions [1]. In contrast, for Staphylococcus aureus, both drugs reduced adhesion down to 1/16 MIC, with no significant difference between the two agents [1].

Anti-virulence Bacterial adhesion Sub-MIC effects

Prolonged Elimination Half-Life: Brodimoprim Enables Extended Dosing Intervals Compared to Trimethoprim

Brodimoprim exhibits a substantially longer terminal elimination half-life than trimethoprim, a key pharmacokinetic differentiator. In healthy volunteers, the elimination half-life of Brodimoprim in the post-distributive phase was determined to be 32–35 hours [1]. Another study reported a serum terminal half-life of 25.9 ± 2.2 hours following a 400 mg oral dose [2]. In contrast, trimethoprim's elimination half-life is approximately 8–10 hours [3]. This extended half-life for Brodimoprim justifies once-daily administration, and data suggest that even every-other-day dosing may be feasible [4].

Pharmacokinetics Elimination half-life Dosing regimen

Oral Bioavailability and Tissue Penetration: Quantitative PK Parameters for Brodimoprim

Brodimoprim demonstrates high oral bioavailability and effective extravascular penetration. Following oral administration, the absolute bioavailability of Brodimoprim tablets is 80–90%, with a relative bioavailability of 100% compared to an aqueous oral solution [1]. Penetration into skin blister fluid (a surrogate for interstitial fluid) is substantial, with the area under the concentration-time curve (AUC) for blister fluid reaching 73 ± 8% of the serum AUC [1]. The peak serum concentration (Cmax) following a 400 mg oral dose is 3.3 mg/L, with an AUC of 156 mg·h/L [2]. These parameters reflect a high volume of distribution (Vβ/F ≈ 1.5 L/kg), indicative of good tissue penetration [2].

Bioavailability Tissue penetration Pharmacokinetics

In Vitro Antibacterial Potency: Brodimoprim MICs Against Key Respiratory Pathogens

In a direct head-to-head in vitro comparison against 237 bacterial strains predominantly isolated from respiratory tract infections, Brodimoprim exhibited no significant difference in minimum inhibitory concentrations (MICs) compared to trimethoprim against most tested strains [1]. Both drugs showed low MICs for key pathogens including Haemophilus influenzae, Legionella pneumophila, methicillin-susceptible and -resistant Staphylococcus aureus, penicillin-susceptible Streptococcus pneumoniae, and enterococci [1]. Notably, Brodimoprim was reported to be superior to comparator antibiotics (including β-lactams and macrolides) against methicillin-resistant staphylococci and enterococci [1]. In time-kill studies, Brodimoprim achieved a 4-log reduction in inoculum size for S. aureus, S. pneumoniae, and H. influenzae within 7 hours [1].

Antibacterial activity MIC Respiratory pathogens

Clinical Efficacy in Respiratory Tract Infections: Brodimoprim Demonstrated Superiority Over Cotrimoxazole and Erythromycin

In controlled clinical trials for acute lower respiratory tract infections, Brodimoprim demonstrated superior clinical efficacy compared to cotrimoxazole (trimethoprim/sulfamethoxazole) and erythromycin. At the end of the treatment period, Brodimoprim induced a more significant and prompt reduction in axillary temperature, daily sputum volume, and degree of dyspnea compared to both cotrimoxazole and erythromycin [1]. Furthermore, Brodimoprim had a significantly lower percentage of side effects during the treatment period, resulting in better patient acceptance [1]. The mean period of therapy to achieve resolution of the infective process was approximately 8 days across all treatment groups [1].

Clinical efficacy Respiratory tract infection Comparative trial

Optimal Research and Procurement Scenarios for Brodimoprim Based on Quantifiable Differentiation


Intracellular Pathogen Research Models

Brodimoprim is particularly well-suited for in vitro and in vivo models investigating facultative or obligate intracellular pathogens (e.g., Legionella pneumophila, Mycobacterium spp., Brucella spp.). Its superior accumulation in human neutrophils, with an intracellular-to-extracellular ratio approximately 3.5 times higher than trimethoprim (C/E of 74.43 vs. 20.97) [1], ensures that effective concentrations are achieved within the phagocyte compartment where these pathogens reside. Procurement of Brodimoprim over trimethoprim is scientifically justified for any research program where intracellular antibacterial activity is the primary endpoint, as TMP's lower cellular penetration may underestimate the potential efficacy of this pharmacologic class.

Extended Dosing Interval PK/PD Studies

For in vivo animal pharmacokinetic/pharmacodynamic (PK/PD) studies requiring sustained drug exposure with minimal handling frequency, Brodimoprim's prolonged elimination half-life (32–35 hours) is a critical advantage [2]. This property justifies once-daily or even every-other-day dosing regimens, reducing animal stress and experimental variability associated with more frequent administration. Researchers conducting time-kill studies or infection models that require maintenance of therapeutic concentrations over extended periods should prioritize Brodimoprim over trimethoprim (t½ ~8–10 h) to simplify dosing protocols and ensure consistent drug exposure.

Anti-Virulence and Biofilm Prevention Studies

Brodimoprim exhibits enhanced anti-virulence activity at sub-inhibitory concentrations compared to trimethoprim, particularly in reducing E. coli adhesion to epithelial cells [3]. The significant inhibition observed at concentrations as low as 1/32 MIC (0.03 µg/mL) suggests Brodimoprim may be the preferred agent for research investigating bacterial colonization, biofilm formation, or host-pathogen interaction where bacterial adhesion is a key virulence determinant. Procurement of Brodimoprim is recommended for studies designed to evaluate the non-lethal effects of DHFR inhibitors on bacterial pathogenicity.

Respiratory Tract Infection Translational Models

Brodimoprim has demonstrated superior clinical efficacy and tolerability compared to cotrimoxazole and erythromycin in controlled trials for acute lower respiratory tract infections [4]. Coupled with its robust in vitro activity against key respiratory pathogens including H. influenzae, S. pneumoniae, and MRSA [5], Brodimoprim is an optimal selection for translational research models of respiratory tract infections. Researchers evaluating therapeutic interventions for community-acquired pneumonia, acute exacerbations of chronic bronchitis, or sinusitis should consider Brodimoprim for its clinically validated efficacy profile and favorable tissue penetration characteristics (blister fluid AUC: 73% of serum) [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brodimoprim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.